1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine, also known as 2-(2-bromophenyl)-1,3-dioxolane, is a synthetic organic compound with significant relevance in medicinal chemistry. The compound is characterized by its unique molecular structure which includes a dioxolane ring and a bromophenyl group.
The synthesis of 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 2-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane structure. This reaction can be conducted under reflux conditions to ensure complete conversion.
The reaction mechanism generally follows an acetal formation pathway where the aldehyde reacts with the diol (ethylene glycol) to form a cyclic acetal. The choice of catalyst and reaction conditions (temperature, time) can significantly affect the yield and purity of the final product.
The molecular structure of 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine features:
The InChI Key for this compound is IWSGKSUCFVOWQU-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases like PubChem, where it has a CID of 553534 .
1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions typical for amines and dioxolanes:
The reactivity of this compound is influenced by both the bromine substituent, which can enhance electrophilicity due to its electron-withdrawing nature, and the dioxolane ring that may stabilize certain intermediates during chemical transformations.
The mechanism of action for 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine primarily involves its interaction with biological targets such as enzymes or receptors. The amine group allows it to form hydrogen bonds or ionic interactions with target sites.
While specific biological data on this compound may be limited, compounds containing similar structural motifs have been studied for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine has potential applications in:
Research into its biological activity could lead to new therapeutic agents targeting various diseases, particularly those involving inflammation or cancer pathways.
The synthesis of 1-[2-(2-bromophenyl)-1,3-dioxolan-2-yl]methanamine (molecular formula: C₁₀H₁₂BrNO₂; molecular weight: 258.11 g/mol) relies on strategically functionalized ortho-brominated intermediates. The canonical route begins with ortho-bromobenzaldehyde, which undergoes carbonyl protection with ethylene glycol under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) to yield 2-(2-bromophenyl)-1,3-dioxolane. Subsequent nucleophilic addition of cyanide (e.g., trimethylsilyl cyanide) generates the α-hydroxynitrile intermediate, which is reduced to the primary amine using lithium aluminum hydride. This sequence ensures regioselective introduction of the methanamine group at the benzylic carbon. Key challenges include suppressing epimerization at the stereogenic center and minimizing dehalogenation during reduction. Alternative precursors like ortho-bromo-ω-haloacetophenones allow nucleophilic displacement with phthalimide followed by ketalization, though this route suffers from lower yields due to competing elimination [2] [4].
Table 1: Precursor Performance in Multi-step Synthesis
Precursor | Key Transformation | Yield (%) | Regioselectivity Issues |
---|---|---|---|
ortho-Bromobenzaldehyde | Ketalization → Cyanidation → Reduction | 65–78 | Moderate epimerization |
ortho-Bromo-ω-haloacetophenone | Phthalimide displacement → Ketalization | 45–58 | Elimination side products |
Regioselectivity in dioxolane formation is governed by the ortho-bromophenyl group’s steric and electronic effects. The bromine atom’s proximity destabilizes transition states requiring cis-fused ring geometries, favoring the trans-configured dioxolane. Solvent polarity critically influences selectivity: Aprotic solvents (e.g., dimethylformamide) stabilize chair-like dioxolane conformations with equatorial phenyl orientation, while protic solvents promote undesired cis isomers. Catalytic scouting reveals boron trifluoride diethyl etherate provides optimal regiocontrol (>9:1 trans:cis) by coordinating with ethylene glycol’s oxygen atoms, directing nucleophilic attack. Substituted diols (e.g., 2,2-dimethyl-1,3-propanediol) enhance steric bias but reduce ring-closing efficiency due to increased strain [2] [3].
Carbon–nitrogen bond installation employs three catalytic strategies:
Table 2: Catalytic Carbon–Nitrogen Bond Formation Performance
Method | Catalyst System | Yield (%) | Key Limitation |
---|---|---|---|
Reductive Amination | Pd/C, NaBH₃CN | 50–60 | Over-reduction to methylene |
Azidation-Reduction | PPh₃, THF/H₂O | 70–85 | Azide safety concerns |
Buchwald–Hartwig | Pd₂(dba)₃/XPhos | <10 | Steric inhibition at ortho bromide |
Protecting the primary amine during dioxolane ring closure is essential to prevent Schiff base formation with carbonyl precursors. Optimal groups include:
Ketalization kinetics for 2-bromophenyl substrates follow second-order dependence on aldehyde and diol concentration. Key optimizations include:
Table 3: Ketalization Optimization Parameters
Condition | Conversion (%) | Reaction Time (h) | Amine Integrity |
---|---|---|---|
p-TsOH (5 mol%), toluene reflux | >95 | 2 | Preserved |
H₂SO₄ (3 mol%), benzene reflux | 90 | 1.5 | Partial deprotection |
BF₃·OEt₂ (10 mol%), RT | 40 | 24 | Preserved |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0